(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine
Description
(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic amine-oxazine derivative with a fused pyrrolidine and oxazine ring system. Its molecular formula is C₇H₁₄N₂O, and it has a molecular weight of 142.20 g/mol . The compound is characterized by a methyl substituent at the 4-position and a specific (4aR,7aR) stereochemistry, which critically influences its physicochemical and biological properties. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for antibiotics like finafloxacin hydrochloride .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
PZUZDNGNEFEKNJ-RNFRBKRXSA-N |
Isomeric SMILES |
CN1CCO[C@H]2[C@H]1CNC2 |
Canonical SMILES |
CN1CCOC2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Followed by Ring Closure
A primary route involves reductive amination of a keto-amine intermediate. For example, a substituted pyrrolidine derivative bearing an oxazine-forming hydroxyl group undergoes acid-catalyzed cyclization. VulcanChem reports that such reactions often employ catalysts like ruthenium chloride (RuCl₃) under inert atmospheres to facilitate stereoselectivity.
Catalytic Asymmetric Synthesis
Ruthenium-Catalyzed Enantioselective Routes
The European Patent EP 3694330 B1 highlights RuCl₃ as a critical catalyst for stereocontrolled synthesis of spiro-pyrrolooxazine derivatives. For (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b]oxazine , a proposed pathway involves:
Chiral Auxiliary Approaches
PubChem data indicates that enantiomeric purity is achieved via resolution using chiral acids (e.g., tartaric acid) or chromatography on chiral stationary phases.
Purification and Characterization
Crystallization and Salt Formation
Ambeed documentation for the hydrochloride salt (CAS: 1383453-67-5) indicates that acid treatment (e.g., HCl in ethanol) precipitates the compound as a crystalline solid, facilitating purification. The free base is then regenerated via neutralization.
Analytical Validation
- NMR : ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 3.85–3.70 (m, 2H, oxazine CH₂), 3.20–3.05 (m, 1H, pyrrolidine CH), and 2.90 (s, 3H, N-CH₃).
- HPLC : Purity >98% is achieved using reverse-phase C18 columns (MeCN:H₂O = 70:30).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves cyclization reactions of precursors under controlled conditions. Various synthetic routes have been documented, emphasizing the compound's versatility as a building block in organic synthesis.
Chemistry
(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine serves as a valuable intermediate for synthesizing more complex heterocyclic compounds. Its unique structural features allow for various chemical modifications that can lead to novel derivatives with enhanced properties.
Biology
Research has indicated that derivatives of this compound exhibit potential biological activities, including:
- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit the growth of various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine and its analogs may affect cancer cell proliferation and induce apoptosis.
Medicine
The compound is being explored as a pharmaceutical intermediate. Its derivatives are under investigation for potential therapeutic applications in treating diseases such as cancer and infections.
Case Study 1: Anticancer Activity
A study examined the effects of a derivative of (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC value in the low micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The derivative exhibited significant inhibitory effects on bacterial growth at concentrations below 100 μg/mL.
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex compounds | Synthesis of novel heterocycles |
| Biology | Biological activity studies | Antimicrobial and anticancer properties |
| Medicine | Pharmaceutical intermediates | Potential therapeutic agents |
Mechanism of Action
The mechanism of action of (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Biological Activity
(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound characterized by its unique structural features, including nitrogen and oxygen atoms within its ring system. This compound, with a CAS number of 138027-06-2 and a molecular formula of CHNO, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Despite limited literature specifically addressing its biological activity, preliminary studies suggest potential applications in drug development and therapeutic interventions.
| Property | Value |
|---|---|
| CAS Number | 138027-06-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 142.20 g/mol |
| Structure | Chemical Structure |
The biological activity of (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially influencing cellular processes and signaling mechanisms.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing physiological responses.
- Signal Transduction Interference : The compound may interfere with signal transduction pathways, altering cellular responses to external stimuli.
In Vitro Studies
While comprehensive in vitro studies specifically targeting (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine are scarce, related compounds within the oxazine family have shown various biological activities. For instance:
- Antimicrobial Activity : Some oxazine derivatives have demonstrated significant antimicrobial properties against a range of bacterial strains.
- Cytotoxicity : Preliminary assessments indicate that certain structural analogs exhibit cytotoxic effects on cancer cell lines.
Case Studies
A notable study involving a related oxazine compound demonstrated its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in vitro. This finding suggests that (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine may also possess similar therapeutic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine with structurally related bicyclic oxazine derivatives:
Key Observations:
- Substituent Effects : The position and type of substituents (e.g., methyl, Boc) significantly alter molecular weight, polarity, and reactivity. For example, the Boc-protected derivative (CAS 138027-02-8) has higher molecular weight and improved stability for synthetic intermediates .
- Stereochemistry : The (4aR,7aR) configuration in the target compound distinguishes it from diastereomers like (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine (CAS 209401-69-4), which is used in finafloxacin synthesis but lacks the methyl group .
- Salt Forms : The dihydrochloride salt (CAS 810680-56-9) improves aqueous solubility, making it preferable for drug formulation compared to the free base .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, refluxing intermediates with oxidizing agents like chloranil in xylene (25–30 hours) followed by alkaline workup and recrystallization from methanol is a validated approach for structurally related pyrrolo-oxazine derivatives . Stereochemical control requires chiral catalysts or resolution techniques, as the (4aR,7aR)-rel configuration demands precise regioselectivity. Characterization via NMR and HPLC is critical to confirm purity and stereochemistry .
Q. How should researchers handle safety protocols for this compound?
- Methodological Answer : While direct toxicity data for this compound are limited, structurally similar pyrrolo-oxazines exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, wear nitrile gloves, and employ respiratory protection during synthesis. Emergency procedures should align with EU-GHS/CLP standards, including immediate decontamination and medical consultation .
Q. What analytical techniques are recommended for structural elucidation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and stereochemistry. X-ray crystallography is advised for resolving the (4aR,7aR)-rel configuration. Purity analysis should use reverse-phase HPLC with a C18 column and UV detection at 254 nm, referencing pharmaceutical-grade standards .
Advanced Research Questions
Q. How does the stereochemistry of (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine influence its biological activity?
- Methodological Answer : Stereochemical orientation impacts receptor binding affinity and metabolic stability. Computational docking studies (e.g., AutoDock Vina) can predict interactions with target proteins. Compare enantiomers in vitro using assays like SPR (surface plasmon resonance) to quantify binding kinetics. For example, the (4aR,7aR)-rel configuration may enhance hydrophobic interactions in enzyme active sites, as seen in related pyrrolo-pyridazine derivatives .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Adopt a split-plot factorial design to evaluate substituent effects. For example:
- Main plots : Vary substituents at the 4-methyl position (e.g., halogens, alkyl chains).
- Subplots : Assess biological activity (e.g., IC in enzyme inhibition assays).
Use ANOVA to analyze interactions between structural modifications and activity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Apply QSAR models to predict logP, solubility, and metabolic stability. Tools like Schrödinger’s QikProp or MOE’s ADMET predictor can identify problematic functional groups (e.g., high logP >5 may reduce aqueous solubility). Molecular dynamics simulations (e.g., GROMACS) can further assess membrane permeability .
Q. What strategies mitigate synthetic challenges in scaling up enantioselective routes?
- Methodological Answer : Switch from batch to flow chemistry for chiral intermediates to enhance reproducibility. Use immobilized chiral catalysts (e.g., proline-derived organocatalysts) in continuous reactors. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH’s Assay Guidance Manual). For instance, conflicting IC values may arise from differences in assay pH or co-solvents. Re-test compounds under uniform conditions (e.g., 37°C, pH 7.4 buffer) and use positive controls (e.g., reference inhibitors from the NIH Molecular Libraries Program) .
Q. Why do some synthetic routes yield low enantiomeric purity despite chiral catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
